3-Tert-butylphenyl 2-nitrobenzenesulfonate
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Overview
Description
3-Tert-butylphenyl 2-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylphenyl 2-nitrobenzenesulfonate typically involves the reaction of 3-tert-butylphenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-tert-butylphenol+2-nitrobenzenesulfonyl chloride→3-Tert-butylphenyl 2-nitrobenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Major Products
Reduction: 3-Tert-butylphenyl 2-aminobenzenesulfonate.
Nucleophilic Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
3-Tert-butylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butylphenyl 2-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenyl 2-aminobenzenesulfonate: Similar structure but with an amino group instead of a nitro group.
4-Tert-butylphenyl 2-nitrobenzenesulfonate: Similar structure but with the tert-butyl group in a different position.
3-Tert-butylphenyl 4-nitrobenzenesulfonate: Similar structure but with the nitro group in a different position.
Uniqueness
3-Tert-butylphenyl 2-nitrobenzenesulfonate is unique due to the specific positioning of the tert-butyl and nitro groups, which influence its reactivity and interactions. This unique structure makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
25237-68-7 |
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Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3-tert-butylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)12-7-6-8-13(11-12)22-23(20,21)15-10-5-4-9-14(15)17(18)19/h4-11H,1-3H3 |
InChI Key |
RSHQVNMJYOPWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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